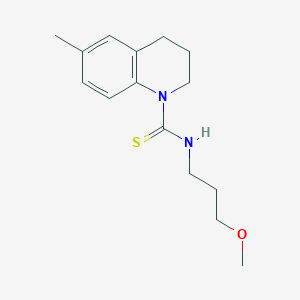![molecular formula C12H13N5O5S2 B10942738 (4-nitro-1H-pyrazol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10942738.png)
(4-nitro-1H-pyrazol-3-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-NITRO-1H-PYRAZOL-3-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperazine ring substituted with a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITRO-1H-PYRAZOL-3-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Thienylsulfonyl Substitution: The piperazine ring is then reacted with a thienylsulfonyl chloride in the presence of a base to introduce the thienylsulfonyl group.
Coupling Reaction: Finally, the pyrazole and piperazine derivatives are coupled using a suitable coupling agent such as carbodiimide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group or the thienylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole or piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Anticancer Agents: It may exhibit anticancer properties by interfering with cellular signaling pathways involved in cell proliferation.
Industry
Pharmaceuticals: Used in the development of new drugs targeting specific enzymes or receptors.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (4-NITRO-1H-PYRAZOL-3-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of the target molecules. The thienylsulfonyl group can enhance the compound’s binding affinity to its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **(4-NITRO-1H-PYRAZOL-3-YL)[4-(3-TRIFLUOROMETHYL)BENZYL]PIPERAZINO]METHANONE
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
- Structural Features : The presence of both a nitro group and a thienylsulfonyl group in the same molecule is relatively unique, providing a combination of electronic and steric effects that can influence its reactivity and binding properties.
- Applications : While similar compounds may also have applications in medicinal chemistry and materials science, the specific combination of functional groups in (4-NITRO-1H-PYRAZOL-3-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE may offer unique advantages in terms of selectivity and potency.
Properties
Molecular Formula |
C12H13N5O5S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(4-nitro-1H-pyrazol-5-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H13N5O5S2/c18-12(11-9(17(19)20)8-13-14-11)15-3-5-16(6-4-15)24(21,22)10-2-1-7-23-10/h1-2,7-8H,3-6H2,(H,13,14) |
InChI Key |
UXBBZTALRBWKBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=NN2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)thiophene-2-carboximidamide](/img/structure/B10942660.png)
![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10942672.png)
![Methyl 3-chloro-6-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10942686.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B10942694.png)
![1-{2-[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10942702.png)
![N-(3-chlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942707.png)
![{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone](/img/structure/B10942710.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10942715.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942733.png)
![3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrazol-3-yl)methylidene]propanehydrazide](/img/structure/B10942739.png)
![2-{[4-(Naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10942745.png)
![8,9-Dimethyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942746.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,4-dimethylphenoxy)methyl]phenyl}methanone](/img/structure/B10942754.png)

